1-Benzyl 2-methyl 3-oxopyrrolidine-1,2-dicarboxylate
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Overview
Description
1-Benzyl 2-methyl 3-oxopyrrolidine-1,2-dicarboxylate is a chemical compound with a molecular formula of C14H15NO5 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl 2-methyl 3-oxopyrrolidine-1,2-dicarboxylate typically involves the reaction of benzylamine with a suitable pyrrolidine derivative. One common method involves the condensation of benzylamine with 2-methyl-3-oxopyrrolidine-1,2-dicarboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl 2-methyl 3-oxopyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-Benzyl 2-methyl 3-oxopyrrolidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl 2-methyl 3-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate: A proline derivative with similar structural features.
1-Benzyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate: Another pyrrolidine derivative with slight variations in the oxo group position.
Uniqueness
1-Benzyl 2-methyl 3-oxopyrrolidine-1,2-dicarboxylate is unique due to its specific substitution pattern and the presence of both benzyl and oxo groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C14H15NO5 |
---|---|
Molecular Weight |
277.27 g/mol |
IUPAC Name |
1-O-benzyl 2-O-methyl 3-oxopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C14H15NO5/c1-19-13(17)12-11(16)7-8-15(12)14(18)20-9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 |
InChI Key |
CEFMFNNINXGTQC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(=O)CCN1C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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